molecular formula C11H11N B1265667 1-Amino-2-methylnaphthalene CAS No. 2246-44-8

1-Amino-2-methylnaphthalene

Cat. No. B1265667
CAS RN: 2246-44-8
M. Wt: 157.21 g/mol
InChI Key: JMBLSGAXSMOKPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis methods for 1-Amino-2-methylnaphthalene and related compounds involve chemical oxidative polymerization, where 1-aminonaphthalene is used as a precursor. Moon et al. (1993) described the synthesis of poly(1-aminonaphthalene) through chemical oxidative polymerization using H₂O₂ in the presence of an Fe catalyst, indicating a methodology that might be adaptable for 1-Amino-2-methylnaphthalene under certain conditions (Moon et al., 1993). Similarly, Tian et al. (2003) explored the carbopalladation of nitriles for synthesizing 3,4-disubstituted 2-aminonaphthalenes, showcasing a technique that could potentially be modified for the targeted compound's synthesis (Tian et al., 2003).

Molecular Structure Analysis

The molecular structure of 1-Amino-2-methylnaphthalene derivatives has been characterized through various spectroscopic methods. Yahiaoui et al. (2023) utilized NMR, IR, and UV-Vis spectroscopies for the structural characterization of a Schiff base compound, which could inform the structural analysis of 1-Amino-2-methylnaphthalene (Yahiaoui et al., 2023).

Chemical Reactions and Properties

The reactivity and chemical properties of 1-Amino-2-methylnaphthalene and its analogs have been a subject of interest. The research by Vyskocil et al. (2001) on the Cu(II)-mediated oxidative coupling of 2-aminonaphthalenes shows the potential reaction pathways and products that could be relevant to understanding the chemical behavior of 1-Amino-2-methylnaphthalene (Vyskocil et al., 2001).

Physical Properties Analysis

The physical properties, including solubility and molecular weight, of polymers derived from 1-aminonaphthalene, provide insight into the physical characteristics of 1-Amino-2-methylnaphthalene. The work by Moon et al. (1993) on the solubility and molecular weight of poly(1-aminonaphthalene) could be extrapolated to give an understanding of the physical properties of 1-Amino-2-methylnaphthalene (Moon et al., 1993).

Chemical Properties Analysis

Understanding the chemical properties of 1-Amino-2-methylnaphthalene involves examining its reactivity, stability, and interactions with other chemical species. The studies on its synthesis and reactions offer valuable insights into these aspects. For example, the oxidative polymerization process described by Moon et al. (1993) and the carbopalladation reactions explored by Tian et al. (2003) highlight the compound's reactivity and potential chemical transformations (Moon et al., 1993); (Tian et al., 2003).

Scientific Research Applications

1. Inhalation Toxicity Studies

1-Amino-2-methylnaphthalene has been utilized in studies examining inhalation toxicity. For instance, Kim et al. (2019) explored the toxicity of 1-methylnaphthalene, a compound structurally similar to 1-amino-2-methylnaphthalene, in F344 rats. This study provided insights into the effects of exposure on the respiratory system, with a focus on histopathological findings, suggesting potential applications in assessing occupational and environmental health risks (Kim et al., 2019).

2. Use in Laser-Induced Fluorescence

1-Methylnaphthalene, closely related to 1-amino-2-methylnaphthalene, has been widely used as a laser-induced fluorescence tracer. Fendt et al. (2020) utilized this compound for planar imaging of mixture formation and temperature distributions in internal combustion engines, indicating its potential use in automotive and mechanical engineering research (Fendt et al., 2020).

3. Applications in Organic Synthesis

Research by Hao et al. (2007) discussed the synthesis of naphthylimido-substituted hexamolybdate using 1-amino-2-methylnaphthalene hydrochloride, demonstrating its utility in organic and inorganic synthesis. The study also highlighted the influence of solvents on the polymorphism of organic-inorganic hybrids, relevant to the field of material science (Hao et al., 2007).

Safety And Hazards

1-Amino-2-methylnaphthalene is harmful if swallowed and causes eye irritation . Precautionary measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, and getting medical advice if eye irritation persists . If swallowed, one should call a poison center or doctor .

properties

IUPAC Name

2-methylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBLSGAXSMOKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176995
Record name 2-Methyl-1-naphthylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-methylnaphthalene

CAS RN

2246-44-8
Record name 2-Methyl-1-naphthalenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-naphthylamine
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Record name 2-Methyl-1-naphthylamine
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Record name 1-Amino-2-methylnaphthalene
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Record name 2-METHYL-1-NAPHTHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
MS Newman, B Dhawan, A Tuncay - The Journal of Organic …, 1976 - ACS Publications
When a chemist wishes to prepare a primary aromatic amine the classic approach has been to nitrate the nucleus in question and then to reduce the nitro compound thus ob-tained. In …
Number of citations: 6 pubs.acs.org
R Adams, RH Mattson - Journal of the American Chemical Society, 1954 - ACS Publications
… The 4-unsubstituted compound V was prepared from 1 -amino-2-methylnaphthalene by benzenesulfonation followed by introduction of a carboethoxymethyl group with ethyl …
Number of citations: 2 pubs.acs.org
K El-Bayoumy, EJ LaVoie, L Tulley-Freiler… - Mutation Research …, 1981 - Elsevier
… No significant mutagenic activity was observed for either l-aminonaphthalene or 1-amino-2-methylnaphthalene in S. typhimurium TA1538 and TA1535. However, 1-aminonaphthalene …
Number of citations: 36 www.sciencedirect.com
R Adams, KVY Sundstrom - Journal of the American Chemical …, 1954 - ACS Publications
(2) R. Adams and RH Mattson, This Journal. 76, 4925 (1954). perimental error, with theexception of the nitro compound, was probably 0.2 to 0.3 hour. Since the groups which interfere …
Number of citations: 9 pubs.acs.org
R Adams, HH Gibbs - Journal of the American Chemical Society, 1957 - ACS Publications
… General Procedure for Hydrolyzing N-BenzenesulfonylN-carbomethoxymethyl-1- amino - 2 -methylnaphthalene.—A solution of the N-benzenesulfonyl-N-carbomethoxymethyll-amino-2-…
Number of citations: 6 pubs.acs.org
PG Gassman, WN Schenk - The Journal of Organic Chemistry, 1977 - ACS Publications
… The filtrate was concentrated under reduced pressure to give 0.14 g (90%) of 1amino-2-methylnaphthalene (11), which was shown to be pure by HPLC analysis: IR (neat) 2.88,2.95,6.16…
Number of citations: 51 pubs.acs.org
HH Gibbs - 1956 - search.proquest.com
He wishes to express his gratitude to the Cinc innati Chemic al Company and the Dow Chemical Company for the fellowships held during the course of this investigation. Above all, he …
Number of citations: 0 search.proquest.com
R Adams, AA Albert - Journal of the American Chemical Society, 1942 - ACS Publications
… 1-Amino2-methylnaphthalene was N-methylated and then succinylated. … 1 - Amino-2-methylnaphthalene.—A suspension of 25 g. of 1 -nitro-2-methylnaphthalene and 5 g. …
Number of citations: 4 pubs.acs.org
YJ Shue, SC Yang - Applied Organometallic Chemistry, 2011 - Wiley Online Library
… 1-Amino-2-methylnaphthalene (1c) gave mono- and diallylated products in 95% yield overall under reflux for 3 h (entry 3). Using [Pd(allyl)Cl] 2 for raising selectivity, however, the effect …
Number of citations: 8 onlinelibrary.wiley.com
J Hao, L Ruhlmann, Y Zhu, Q Li, Y Wei - Inorganic chemistry, 2007 - ACS Publications
… unit on the aryl ring of the arylimido ligand, with electron-donating and steric hindrance effects, can strengthen and effectively protect the Mo−N bonds, 1-amino-2-methylnaphthalene …
Number of citations: 51 pubs.acs.org

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